Methyl-3-Formyl-1H-Indol-7-carboxylat

Übersicht

Beschreibung

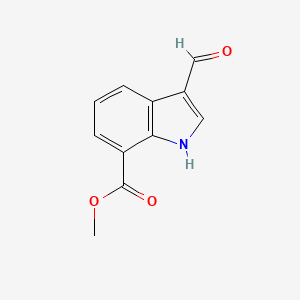

Methyl 3-formyl-1H-indole-7-carboxylate (MFC) is a synthetic carboxylic acid derivative of indole, a naturally occurring heterocyclic organic compound. MFC has been studied extensively in recent years due to its potential applications in a variety of scientific research fields.

Wissenschaftliche Forschungsanwendungen

- Methyl-3-Formyl-1H-Indol-7-carboxylat ist nützlich für die Herstellung von Hemmern von CD38, einem Zelloberflächenprotein, das an der Immunregulation und der Krebsentwicklung beteiligt ist . CD38-Hemmer haben sich in der Krebstherapie vielversprechend gezeigt, indem sie Immunreaktionen modulieren und das Tumorwachstum hemmen.

- Forscher haben diese Verbindung als Reaktant für die Synthese von Hemmern der Tryptophan-Dioxygenase untersucht. Tryptophan-Dioxygenase spielt eine Rolle bei der Immuntoleranz und hat Auswirkungen auf die Krebsimmuntherapie .

- Derivate von this compound wurden auf ihre antibakteriellen Eigenschaften untersucht. Diese Verbindungen könnten neue Wege zur Bekämpfung bakterieller Infektionen bieten .

- Einige Pyridyl-Ethenyl-Indole, die von dieser Verbindung abgeleitet sind, zeigen immunmodulatorische Wirkungen. Darüber hinaus interagieren sie mit dem CB2-Cannabinoid-Rezeptor, der eine Rolle bei der Immunregulation und Entzündung spielt .

- Forscher haben das Potenzial von Derivaten von this compound als Hemmer der Hepatitis-C-Virus-NS5B-Polymerase untersucht. Dieses Enzym ist entscheidend für die Virusreplikation und somit ein attraktives Ziel für die Entwicklung von antiviralen Medikamenten .

- Indol-Derivate, einschließlich this compound, haben als biologisch aktive Moleküle Aufmerksamkeit erregt. Sie zeigen verschiedene Eigenschaften, die für Krebszellen, Mikroben und verschiedene Erkrankungen relevant sind . Weitere Studien sind erforderlich, um zusätzliche Anwendungen zu erforschen.

Hemmer von CD38 zur Krebsbehandlung

Hemmer der Tryptophan-Dioxygenase

Antibakterielle Mittel

Immunmodulatoren und CB2-Rezeptor-Liganden

Hemmer der Hepatitis-C-Virus-NS5B-Polymerase

Biologisch aktive Verbindungen

Wirkmechanismus

Target of Action

Methyl 3-formyl-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . Specifically, Methyl 1H-indole-7-carboxylate, a similar compound, has been found useful for the preparation of inhibitors of CD38, which are useful in the treatment of cancer .

Mode of Action

Indole derivatives, in general, are known to interact with multiple receptors, contributing to their broad-spectrum biological activities . They can bind with high affinity to these targets, leading to various cellular responses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s storage temperature is indicated to be in a freezer, suggesting that it may have specific stability requirements .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound likely induces a variety of cellular responses .

Eigenschaften

IUPAC Name |

methyl 3-formyl-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-3-8-7(6-13)5-12-10(8)9/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUPHJBFLSMOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354083 | |

| Record name | Methyl 3-formyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312973-24-3 | |

| Record name | Methyl 3-formyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.